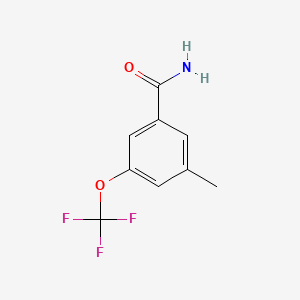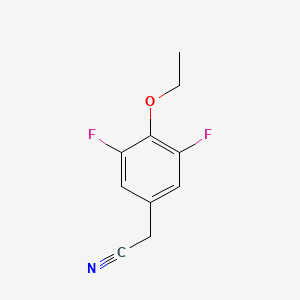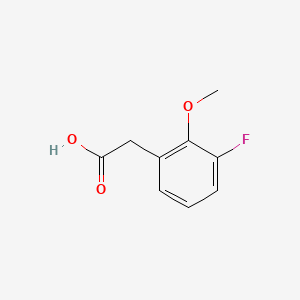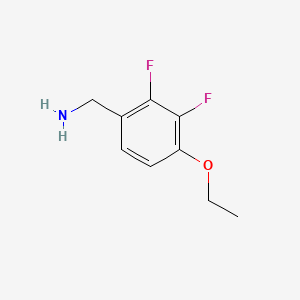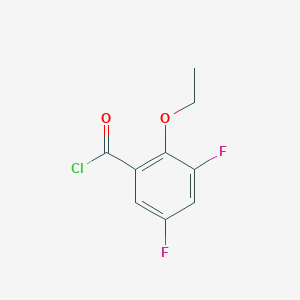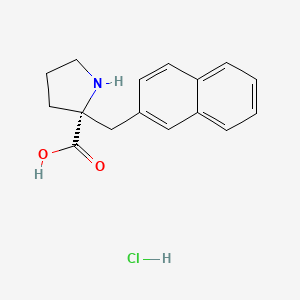
(R)-alpha-(2-naphthalenylmethyl)-proline-HCl
Übersicht
Beschreibung
(R)-alpha-(2-naphthalenylmethyl)-proline-HCl, also known as (R)-2-naphthylmethylproline hydrochloride, is an amino acid derivative that has been used in a variety of scientific research applications. It has a variety of biochemical and physiological effects, and is commonly used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Catalysis in Asymmetric Aldol Reactions
A novel proline derivative, closely related to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, has been found efficient in catalyzing asymmetric aldol reactions. This compound, specifically (4R)-4-(beta-Naphthalenyl)methoxy-(S)-proline, effectively catalyzes the reactions of various benzaldehydes with acetone, resulting in good yields with enantiomeric excesses up to 89.8% (Shen et al., 2005).
Innovative Methodology for Enantiomerically Pure Amino Acids
The proline-derived ligands, including variants of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, serve as versatile and recyclable reagents for synthesizing tailor-made α- and β-amino acids. These ligands are crucial in the synthesis of bioactive peptides and new chemical entities, providing an innovative methodology that avoids tedious resolution procedures (Romoff et al., 2017).
Role in Plant Cell Wall Structure
AtPRP3, a proline-rich cell wall protein in Arabidopsis, demonstrates the significance of such compounds in cell wall structure. This protein, which may have structural similarities to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, is crucial in root hair formation and root/shoot junction development in light-grown seedlings (Bernhardt & Tierney, 2000).
Interaction with WCl₆ in Amino Acids
A study on the interaction of WCl₆ with α-amino acids, including L-proline, revealed the formation of α-ammonium-acylchloride salts and α-amino-acylchloride complexes. These findings suggest potential applications in molecular synthesis and structural analysis of amino acid derivatives (Bortoluzzi et al., 2015).
Catalysis in α-Aminoxylation Reactions
Proline, a structural analog of (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, has been used in catalyzing α-aminoxylation reactions. These reactions are crucial for synthesizing biologically active compounds, such as cholesterol-lowering drugs and antiobesity drugs (Kumar & Dwivedi, 2013).
Improving Plant Abiotic Stress Resistance
Glycine betaine and proline, which share structural characteristics with (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, play a role in enhancing plant resistance to environmental stresses. Their accumulation in plants is linked to improved enzyme and membrane integrity under stress conditions (Ashraf & Foolad, 2007).
Synthesis of Conformationally Constrained Cyclic α-Amino Acid Derivatives
Research on the synthesis of cyclic α-amino acid derivatives under phase-transfer catalysis conditions, involving compounds similar to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, has led to the preparation of various alpha-amino acids with unique structural properties (Kotha & Brahmachary, 2000).
Fluorination and Hydroxylation of Proline
Studies on the hydroxylation and fluorination of proline, a compound structurally related to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, reveal its impact on molecular recognition in biological systems. This research provides insights into the synthesis and molecular properties of prolines with modifications, crucial for medicinal and biological chemistry applications (Testa et al., 2018).
Improvement in Synthetic Routes
An improvement in the synthetic route of 4-amino-1-naphthalene carbonitrile, an important pharmaceutical and chemical intermediate, has been achieved by using compounds like L-proline as a catalyst. This research demonstrates the efficiency and environmental friendliness of the improved synthetic processes (Yu, 2012).
Selective Agonists for Human Alpha2-Adrenoceptors
Research on medetomidine analogs, including those derived from naphthalene imidazole, reveals their interaction with human alpha2-adrenoceptors. These compounds, structurally similar to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, have therapeutic applications in various diseases (Lalchandani et al., 2004).
Catalytic Asymmetric Anti-Mannich-Type Reactions
(R)-3-pyrrolidinecarboxylic acid, a compound related to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl, has been used in catalyzing enantioselective, anti-selective Mannich-type reactions. This highlights its role in the synthesis of complex organic compounds (Zhang et al., 2006).
Conformational Analysis of Hydroxyproline
The conformational analysis of 4(S)- and 4(R)-hydroxyproline under gas phase conditions provides insights into the structural behavior of amino acids like (R)-alpha-(2-naphthalenylmethyl)-proline-HCl. This research is significant for understanding amino acid behavior in different environments (Lesarri et al., 2005).
Chiral Solvent Effect in Asymmetric Organocatalysis
The use of proline in catalyzing aldol reactions between enolizable ketones and aromatic aldehydes in chiral solvents, like propylene carbonate, demonstrates a solvent effect in asymmetric organocatalysis. This research has implications for compounds structurally related to (R)-alpha-(2-naphthalenylmethyl)-proline-HCl (North & Villuendas, 2010).
Eigenschaften
IUPAC Name |
(2R)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12;/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19);1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGINNJMRTZOI-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-alpha-(2-naphthalenylmethyl)-proline-HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




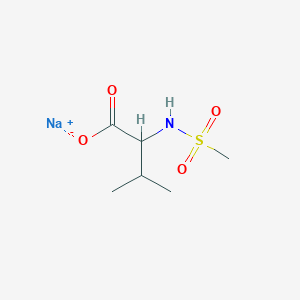

![N-[2-(2-Ethylpiperidin-1-YL)ethyl]-N-isopropylamine](/img/structure/B1390700.png)
![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)

